molecular formula C17H14N6O2 B2829282 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081120-69-5

3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B2829282
CAS No.: 1081120-69-5
M. Wt: 334.339
InChI Key: CEVCFJIJYHMSDF-UHFFFAOYSA-N
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Description

3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a compound with a distinctive structure, featuring both oxadiazole and triazole rings. It has garnered interest in the scientific community due to its diverse applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound imparts it with specific properties that make it useful in multiple research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves a multi-step process. Key intermediates in the synthesis include 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole and 1,3,4-oxadiazole derivatives. These intermediates are usually synthesized separately and then coupled using specific coupling reagents under controlled reaction conditions.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and solvent systems is crucial. Catalysts may be employed to enhance reaction efficiency, and purification steps such as recrystallization or chromatography are utilized to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various chemical reactions, including:

  • Oxidation: The presence of the triazole and oxadiazole rings provides multiple sites for oxidation, particularly under the influence of strong oxidizing agents.

  • Reduction: Reduction reactions often involve the nitro and carbonyl groups present in the intermediates leading to this compound.

  • Substitution: The aromatic rings in the compound allow for electrophilic substitution reactions, which can introduce additional functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide

  • Reducing agents such as sodium borohydride or lithium aluminium hydride

  • Substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions

Major Products: The primary products formed from these reactions are modified versions of the original compound, often with additional functional groups that enhance its properties for specific applications.

Scientific Research Applications

This compound has significant implications across various scientific fields:

  • Chemistry: Involved in the synthesis of novel materials and as a building block for complex organic molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or activator, influencing biochemical pathways.

  • Medicine: Explored for its therapeutic potential, particularly in the treatment of specific diseases due to its ability to interact with biological targets.

  • Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to specific sites, altering the activity of these targets and influencing biological pathways. The precise mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives

  • 1,3,4-Oxadiazole derivatives

  • Compounds featuring other heterocyclic rings with similar reactivity profiles

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-5-4-8-18-10-12)19-22-23(11)13-6-3-7-14(9-13)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCFJIJYHMSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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